Calcium lactate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Ca/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJXYGKVIBWPFZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10CaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020236 | |
| Record name | Calcium lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Almost odourless, white crystalline powder or granules, White solid; Soluble in water; [HSDB] White crystalline powder; Soluble in water; [MSDSonline] | |
| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | CALCIUM LACTATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Calcium lactate | |
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Solubility |
Soluble in water and practically insoluble in ethanol, Almost odorless, slightly efflorescent granules or powder; slowly sol in cold water; quickly sol in water; almost insol in alcohol; becomes anhydrous @ 120 °C; pH: 6-8 /Pentahydrate/, Sol in water | |
| Record name | Calcium lactate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CALCIUM LACTATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | CALCIUM LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/976 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder | |
CAS No. |
814-80-2, 5743-48-6, 28305-25-1, 63690-56-2 | |
| Record name | Calcium Lactate [USAN:JAN] | |
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| Record name | Calcium lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium lactate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium dilactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.278 | |
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| Record name | Calcium (S)-2-hydroxypropionate | |
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| Record name | Calcium lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium Lactate Pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CALCIUM LACTATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2URQ2N32W3 | |
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| Record name | CALCIUM LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/976 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
> 120 | |
| Record name | Calcium lactate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium lactate is prepared commercially by the neutralization of lactic acid with calcium carbonate or calcium hydroxide. The reaction typically involves mixing lactic acid with calcium carbonate or calcium hydroxide in water, resulting in the formation of this compound and water .
Industrial Production Methods
In industrial settings, this compound is produced by reacting lactic acid with calcium carbonate or calcium hydroxide under controlled conditions. The reaction mixture is then filtered to remove any impurities, and the resulting solution is evaporated to obtain this compound crystals. These crystals are then dried and packaged for use .
Chemical Reactions Analysis
Aqueous Dissociation and pH Behavior
In water, calcium lactate dissociates into ions and undergoes partial hydrolysis:
This results in mildly alkaline solutions, with pH increasing with concentration:
| Concentration (mol/L) | pH Range |
|---|---|
| 0.01 | 7.4–7.6 |
| 0.05 | 7.6–7.8 |
| 0.10 | 7.8–8.0 |
| 0.20 | 8.0–8.2 |
| Data sourced from aqueous solutions at 25°C . |
Solubility varies with hydration state:
Thermal Decomposition
This compound pentahydrate undergoes stepwise dehydration and decomposition:
-
Dehydration (35–135°C):
-
Thermal degradation (>240°C):
TG-DTA analysis confirms mass loss peaks at 95°C (endothermic) and 240–400°C (exothermic) .
Electrochemical Reactions
Under electro-activation (750 mA, 30 min), this compound generates reactive lactic acid:
-
Resulting solutions exhibit pH 2.08–2.16 and titratable acidity up to 0.109 mol/L .
-
FT-IR and HPLC confirm lactic acid production, with 90% antioxidant retention .
Interaction with Biomolecules
a. Protein cross-linking in surimi gels:
Ca²⁺ binds to myofibrillar proteins, forming bridges that enhance gel strength and water retention:
b. Dental enamel fluoride uptake:
Pretreatment with this compound enhances fluoride (F⁻) deposition via ion exchange:
Complexation and Solubility Enhancement
a. Gluconate synergy:
d-Gluconate ions increase this compound solubility from 67 g/L to 97.4 g/L at 25°C by forming soluble complexes .
b. Ethanol-induced crystallization:
Adding ethanol (1:2 v/v) reduces solubility, precipitating 99.9% pure this compound crystals .
This compound’s reactivity is pivotal in food science, medicine, and industrial chemistry. Its synthesis, dissociation, and interactions with ions/biomolecules underscore its versatility, while thermal and electrochemical properties enable tailored applications.
Scientific Research Applications
Pharmaceutical Applications
Calcium Source in Supplements
Calcium lactate is widely used as a calcium supplement due to its high solubility and bioavailability compared to other calcium salts like calcium carbonate and calcium citrate. It has been shown to effectively prevent and treat calcium deficiencies. A study demonstrated that this compound supplementation in patients with hyperlipidaemia resulted in a statistically significant reduction in total cholesterol levels by 4% after four weeks of treatment .
Formulation Development
Recent research has focused on developing immediate-release tablets containing this compound derived from marine sources, such as Black Sea mussel shells. This approach not only utilizes sustainable materials but also enhances the physical and chemical properties of the tablets, making them suitable for pharmaceutical applications .
Food Technology
Food Additive
this compound is commonly used as a food additive for its gelling properties and ability to enhance the texture of food products. It has been found to improve the physicochemical characteristics of surimi gels, increasing gel strength and water-holding capacity .
3D Food Printing
In innovative food technologies, this compound is employed in 3D printing processes to create dairy-based ingredients. Studies have shown that formulations using this compound can produce more stable and textured food products, demonstrating its potential in the future of food manufacturing .
Dental Health
Anticalculus Agent
this compound has been incorporated into toothpaste formulations aimed at reducing calculus formation. A clinical study indicated that toothpaste containing this compound significantly reduced calculus scores compared to control groups, highlighting its effectiveness in dental health products .
Construction and Material Science
Bioconcrete Applications
In civil engineering, this compound has been explored for enhancing the durability and self-healing properties of concrete. Research indicates that incorporating this compound into bioconcrete can improve both compressive strength and tensile strength, making it a valuable additive for sustainable construction practices .
Case Studies and Research Findings
Mechanism of Action
In aqueous environments, calcium lactate dissociates into calcium cations and lactate anions. The calcium cations play a crucial role in various physiological processes, including bone formation, muscle contraction, and nerve function. The lactate anions serve as an energy source in metabolic pathways, participating in gluconeogenesis in the liver .
Comparison with Similar Compounds
Comparison with Similar Calcium Compounds
Table 1: Key Properties of Calcium Salts
This compound vs. Calcium Carbonate
- Bioavailability: this compound exhibits superior absorption (74% user-reported efficacy) compared to calcium carbonate (7.6/10 rating) due to solubility and pH independence .
- Clinical Use: Lactate is preferred for patients with achlorhydria or gastrointestinal sensitivity, whereas carbonate may cause acid rebound .
- Cost: Carbonate is cheaper but requires higher doses to meet calcium requirements .
This compound vs. Calcium Citrate
- Bioavailability: Citrate has marginally higher bioavailability (21% calcium content) and is ideal for acidic environments, but lactate’s solubility makes it better for liquid formulations .
- Applications: Citrate dominates in effervescent tablets and cloudy beverages, while lactate is used in clear drinks and fortified foods .
This compound vs. Calcium Gluconate
- Medical Use: Gluconate is favored for intravenous administration in acute hypocalcemia, whereas lactate is used orally for chronic deficiency .
- Tolerability: Both have minimal gastrointestinal side effects, but gluconate’s lower calcium content necessitates higher dosing .
This compound vs. Calcium Phosphate Tribasic
Biological Activity
Calcium lactate is a calcium salt of lactic acid, widely utilized in food and pharmaceutical industries due to its bioavailability and various health benefits. This article explores the biological activity of this compound, focusing on its effects on cellular mechanisms, lipid profiles, and physiological parameters based on diverse research findings.
This compound influences biological processes primarily through its role in modulating intracellular calcium levels. A study demonstrated that this compound supplementation led to an increase in intracellular calcium (Ca²+) levels, enhancing the motility of colon cancer cells. This effect was mediated through the cleavage of focal adhesion kinase (FAK), which is crucial for cell movement and stability. The cleavage of FAK was shown to promote the degradation of p53, a tumor suppressor protein, thereby potentially facilitating cancer cell progression .
Lipid Profile Modulation
A clinical study involving 43 patients with type 2 hyperlipidaemia highlighted the lipid-modifying effects of this compound. After four weeks of supplementation with a preparation containing this compound, total cholesterol levels decreased by 4%, while low-density lipoprotein (LDL) and triglycerides showed reductions of 6% and 8%, respectively. Although these changes were not statistically significant for all lipid fractions, the study indicated a potential benefit of this compound in managing cholesterol levels .
Effects on Blood Parameters
In another investigation, both low- and high-dose this compound supplementation were assessed for their impact on blood pH and bicarbonate levels. The results indicated that both doses led to slight but significant increases in blood bicarbonate and pH levels, suggesting a potential role in acid-base balance during exercise. However, these changes were not substantial enough to enhance performance metrics in high-intensity activities .
Table: Summary of Key Findings from Studies on this compound
| Study Focus | Findings | Statistical Significance |
|---|---|---|
| Colon Cancer Cell Motility | Increased intracellular Ca²+; enhanced cell motility via FAK cleavage | Significant |
| Lipid Profile in Hyperlipidaemia | Total cholesterol decreased by 4%; LDL-C and triglycerides also reduced | Total cholesterol p = 0.03 |
| Blood pH and Bicarbonate Levels | Slight increases in blood bicarbonate and pH post-supplementation | Not significant |
In Vitro Fertilization Enhancement
Recent research indicated that this compound supplementation in the TALP medium improved fertilization rates and embryonic development in cattle. The optimal concentration identified was 4.5 mM, which not only enhanced fertilization but also reduced oxidative stress during embryo culture . This finding underscores the compound's utility beyond human health into agricultural applications.
Nephrolithiasis Research
In studies addressing idiopathic calcium nephrolithiasis, this compound's palatability was noted when administered to rat models. Its role in modulating renal function and preventing stone formation is an area of ongoing research, with implications for dietary recommendations in at-risk populations .
Q & A
(Basic) What compendial methods are used to verify the identity and purity of calcium lactate in pharmaceutical research?
This compound's identity and purity are assessed via USP methods, including:
- Identification : Reaction with oxalic acid to confirm calcium ions (white precipitate) and sulfuric acid for lactate detection (no volatile fatty acid odor) .
- Assay : Titration with 0.10 N NaOH using phenolphthalein to quantify lactic acid content (limit: ≤0.45% acidity) .
- Purity tests : Loss on drying (≤3.0% for anhydrous form) and residue checks for magnesium/alkali salts (≤1.0% via ignition) .
(Basic) How does particle size distribution influence this compound’s pharmaceutical applicability, and what methods characterize it?
Particle size impacts dissolution rates and tablet uniformity. Sieve analysis is critical, as shown in mussel-derived vs. commercial (PURACAL®) this compound:
- <80 µm : Higher residue in mussel-derived (55% vs. 40% for PURACAL®), affecting bioavailability .
- >800 µm : Lower residue in mussel-derived (5% vs. 10%), suggesting coarser particles may slow disintegration .
Method: Use vertical sieving with graded meshes (80–800 µm) and measure residue percentages .
(Advanced) What statistical designs optimize this compound’s efficacy in microbial self-healing concrete?
Response Surface Methodology (RSM) with Central Composite Design (CCD) is preferred:
- Variables : Bacterial concentration (e.g., Bacillus spp.), this compound dosage (0.5–2.5% cement replacement), and curing time .
- Outcomes : Maximize compressive strength (12% increase at 0.5% lactate) and crack healing (150 µm cracks sealed in 14 days) .
- Validation : Quadratic models predict optimal bacterial growth (3.08×10⁸ CFU/mL) and spore viability (1.25×10⁸ CFU/mL) .
(Advanced) How do support materials and reaction conditions affect this compound’s catalytic stability in dehydration reactions?
In vapor-phase lactic acid dehydration to acrylic acid:
- Neutral supports (e.g., hydroxyapatite) stabilize in-situ this compound, preventing acrylate polymerization .
- Acidic supports (zeolites) destabilize lactate salts, reducing catalytic activity .
- Key factors : Temperature (300–400°C), feed rate (0.1 mL/min), and lactate-to-support interaction .
(Basic) What are standard procedures for assessing this compound’s compliance with pharmacopeial specifications?
- Volatile fatty acid test : Warm 500 mg sample with H₂SO₄; absence of odor confirms purity .
- Loss on drying : Heat at 120°C to remove water of crystallization (pentahydrate form) .
- Spectrophotometry : Measure calcium content via atomic absorption post-oxalate precipitation .
(Advanced) How can researchers measure lactate’s effect on ionized calcium (Ca²⁺) in physiological studies?
- Ion-specific electrodes : Directly measure Ca²⁺ in blood/serum, accounting for pH and lactate binding .
- Correlation analysis : In equine studies, lactate ≥7.13 g/L reduced Ca²⁺ by 19% post-exercise (p<0.05) .
- Pre-analytical care : Avoid hemolysis and air exposure to prevent false Ca²⁺ depletion .
(Advanced) What methodologies optimize this compound dosage for bioconcrete’s compressive strength?
- Dose-response trials : Test 0.5–2.5% lactate as cement replacement; 0.5% yields 12% strength increase .
- Crack healing assays : Monitor microbially induced CaCO₃ precipitation via SEM/EDAX post-28-day curing .
- Durability tests : Water absorption reduction (4× lower vs. control) validates permeability resistance .
(Advanced) How does this compound compare to citrate in food matrix studies?
- Solubility : Lactate (13% Ca) dissolves faster than citrate (21% Ca), ideal for clear beverages .
- Taste profile : Lactate causes bitterness at >1.5% w/v; citrate masks acidity in dairy products .
- RSM optimization : In bread dough, 1,080–2,520 ppm lactate improves rheology without bitterness .
(Basic) What considerations ensure this compound’s stability in cell culture media?
- Buffering : Use HEPES (10–25 mM) to stabilize pH (7.2–7.4) against lactate-induced acidosis .
- Chelators : Add EDTA (0.1–0.5 mM) to prevent Ca²⁺ precipitation with phosphates .
- Measurement : ABX Pentra 400 analyzers quantify free lactate and Ca²⁺ in media aliquots .
(Advanced) How does this compound enhance alkaliphilic Bacillus sporulation in bioconcrete?
- Low-cost media : Barley malt (40 g/L) and grain powder (30 g/L) optimize sporulation (1.25×10⁸ CFU/mL) .
- Spray-drying : Produces 2.0×10⁹ CFU/g spore powder for mortar integration .
- Crack healing : 0.29 mm cracks sealed via CaCO₃ precipitation (SEM-confirmed) in 14 days .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
